DprE1-IN-2 -

DprE1-IN-2

Catalog Number: EVT-274194
CAS Number:
Molecular Formula: C19H24N6O2
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical flavoenzyme found in Mycobacterium tuberculosis and other mycobacteria. [, , , , ] It plays an essential role in the biosynthesis of cell wall components arabinogalactan and lipoarabinomannan by catalyzing the epimerization of decaprenylphosphoryl ribose (DPR) to decaprenylphosphoryl arabinose (DPA). [, , , , ] Due to its essentiality for mycobacterial survival and its absence in mammals, DprE1 has emerged as a promising target for developing new anti-tuberculosis drugs. [, , , , ]

Future Directions
  • Overcoming Drug Resistance: Research should focus on developing DprE1 inhibitors with a high barrier to resistance, addressing the challenges posed by mutations in DprE1 that confer resistance to existing inhibitors. [, ]
  • Optimizing Pharmacokinetic Properties: Further efforts are needed to improve the drug-like properties of DprE1 inhibitors, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles. [, , , , , ]
  • Exploring New Chemical Space: Identifying novel chemical scaffolds that target DprE1 through different binding modes or mechanisms of action will be crucial for expanding the therapeutic arsenal. [, ]
  • Developing DprE1-Targeted Combination Therapies: Combining DprE1 inhibitors with other anti-tuberculosis drugs with different mechanisms of action holds promise for shortening treatment duration and combating drug resistance. [, ]

Benzothiazinones (BTZs)

  • Compound Description: Benzothiazinones are a class of highly potent bactericidal compounds that act as suicide inhibitors of DprE1. [] They are reduced by DprE1 to an electrophile, which then reacts irreversibly with a cysteine residue (Cys387) in the enzyme's active site. [] This covalent modification permanently disables DprE1, leading to bacterial death.

BTZ043

  • Compound Description: BTZ043 is a lead benzothiazinone compound with potent anti-mycobacterial activity. [] It effectively inhibits DprE1 and has progressed to clinical trials as a potential tuberculosis treatment. []

PBTZ169

  • Compound Description: PBTZ169 is an optimized benzothiazinone derivative with improved potency, safety, and efficacy compared to BTZ043. [] It demonstrates covalent binding to DprE1's Cys387 residue, leading to irreversible enzyme inhibition. []

8-Nitro-benzothiazinones

  • Compound Description: This subclass of benzothiazinones, including BTZ043 and PBTZ169, relies on the 8-nitro group for their mechanism of action. [] This nitro group is reduced within the bacteria, forming a reactive species that covalently binds to DprE1. []

TBA-7371

  • Compound Description: TBA-7371 is a structurally distinct DprE1 inhibitor currently in clinical trials for tuberculosis treatment. [] It demonstrates potent antimycobacterial activity, and mutations in the Rv0678 gene have been associated with reduced susceptibility to TBA-7371. []

OPC-167832

  • Compound Description: OPC-167832 is a potent carbostyril derivative and DprE1 inhibitor with significant antituberculosis activity. [] It exhibits bactericidal activity against both growing and intracellular Mycobacterium tuberculosis and displays strong synergistic effects with other anti-TB drugs. []

Pyrrole-benzothiazinones

  • Compound Description: These compounds are non-nitro-benzothiazinones, such as PyrBTZ01 and PyrBTZ02, that retain significant antimycobacterial activity despite lacking the crucial 8-nitro group. [] They demonstrate favorable ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles and inhibit DprE1. []

Hydantoins

  • Compound Description: This class of compounds acts as potent non-covalent inhibitors of DprE1. [, ] They exhibit potent cellular activity, low cytotoxicity, and a favorable physicochemical profile. [, ]

2-Carboxyquinoxalines

  • Compound Description: Compounds like Ty38c within this class are bactericidal and active against intracellular Mycobacterium tuberculosis. [] They act as non-covalent, non-competitive inhibitors of DprE1. [] Structure-activity relationship studies have yielded various 2-carboxyquinoxaline derivatives with a range of potencies. []

Thiophene-arylamide Derivatives

  • Compound Description: This class of compounds was derived from the noncovalent DprE1 inhibitor TCA1. [] Optimization led to potent activity against drug-susceptible and drug-resistant tuberculosis strains with low cytotoxicity. [] These compounds show good metabolic stability and low inhibition of the human ether-à-go-go related gene (hERG) channel, indicating a favorable safety profile. []
Synthesis Analysis

The synthesis of DprE1-IN-2 involves several sophisticated methods aimed at optimizing its efficacy and selectivity against the DprE1 enzyme. Typically, the synthesis begins with the selection of appropriate starting materials that can be modified through various chemical reactions.

  1. Initial Compound Selection: The process often starts with known inhibitors or scaffold compounds that have demonstrated some level of activity against DprE1.
  2. Chemical Modifications: These compounds undergo structural modifications, including substitution reactions and coupling reactions, to enhance their binding affinity and inhibitory potential.
  3. Purification and Characterization: After synthesis, the compounds are purified using techniques such as chromatography, followed by characterization using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.

Recent studies have utilized computer-assisted drug design techniques to streamline this process, employing molecular docking and quantitative structure–activity relationship modeling to predict which modifications might yield more potent inhibitors .

Molecular Structure Analysis

The molecular structure of DprE1-IN-2 is critical to its function as an inhibitor.

  • Structural Characteristics: The compound typically features a core structure that allows it to fit into the active site of the DprE1 enzyme, thereby blocking its activity.
  • Data: The three-dimensional conformation can be analyzed using computational methods such as molecular dynamics simulations, which provide insights into how the compound interacts with the enzyme at an atomic level.

Crystallographic data from related compounds suggest that successful inhibitors often share specific functional groups that facilitate strong interactions with key residues in the active site of DprE1 .

Chemical Reactions Analysis

DprE1-IN-2 participates in various chemical reactions primarily focused on inhibiting the enzymatic activity of DprE1.

  1. Inhibition Mechanism: The compound binds to the active site of DprE1, preventing substrate access and subsequent enzymatic reactions necessary for cell wall biosynthesis.
  2. Technical Details: In vitro assays have demonstrated that DprE1-IN-2 exhibits competitive inhibition characteristics, where it competes with natural substrates for binding to the enzyme .

The effectiveness of DprE1-IN-2 can be quantified using IC50 values, which indicate the concentration needed to inhibit 50% of enzyme activity in a given assay.

Mechanism of Action

The mechanism by which DprE1-IN-2 exerts its inhibitory effects involves several steps:

  1. Binding: The compound first binds to the active site of DprE1 through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Conformational Change: This binding induces a conformational change in the enzyme that stabilizes it in an inactive form.
  3. Prevention of Substrate Processing: As a result, essential substrates cannot be processed, leading to disruption in cell wall synthesis and ultimately inhibiting bacterial growth.

Studies utilizing kinetic assays have provided data supporting this mechanism, demonstrating significant reductions in enzymatic activity upon treatment with DprE1-IN-2 .

Physical and Chemical Properties Analysis

DprE1-IN-2 exhibits several physical and chemical properties that are relevant for its function as an inhibitor:

  • Solubility: The solubility profile is crucial for bioavailability; thus, modifications during synthesis aim to enhance water solubility without compromising potency.
  • Stability: Chemical stability under physiological conditions is also assessed, ensuring that the compound remains effective over time when administered.
  • Molecular Weight and Lipophilicity: These properties influence absorption and distribution within biological systems; thus, they are optimized during the design phase .

Relevant data from physicochemical analyses help guide further development and formulation strategies for potential therapeutic applications.

Applications

DprE1-IN-2 holds significant promise for scientific applications, particularly in drug development aimed at treating tuberculosis.

  • Anti-Tuberculosis Research: As a targeted inhibitor of DprE1, this compound contributes to ongoing research efforts focused on finding new treatments for drug-resistant strains of Mycobacterium tuberculosis.
  • Lead Compound Development: It serves as a lead compound from which more potent derivatives can be synthesized through structural modifications based on structure–activity relationship studies.

The ongoing exploration of DprE1 inhibitors like DprE1-IN-2 reflects a broader trend in medicinal chemistry aimed at addressing global health challenges posed by infectious diseases .

Properties

Product Name

DprE1-IN-2

IUPAC Name

1-[[6-(dimethylamino)-5-methylpyrimidin-4-yl]methyl]-N-(2-hydroxyethyl)-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C19H24N6O2/c1-12-7-16-17(21-8-12)14(19(27)20-5-6-26)9-25(16)10-15-13(2)18(24(3)4)23-11-22-15/h7-9,11,26H,5-6,10H2,1-4H3,(H,20,27)

InChI Key

BLNAAWXUNQHVNT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)N(C)C)C)C(=O)NCCO)N=C1

Solubility

Soluble in DMSO

Canonical SMILES

CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)N(C)C)C)C(=O)NCCO)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.